1-Fluoro-4-iodobenzene (CAS 352-34-1) is a para-substituted aryl halide widely procured as a bifunctional building block in pharmaceutical and advanced materials synthesis. Its primary value for material selection lies in the quantifiable electronic and reactive differential between its two halogen substituents. The highly reactive C-I bond readily undergoes oxidative addition for transition-metal-catalyzed cross-couplings and rapid halogen-metal exchange, while the strongly electron-withdrawing C-F bond remains chemically inert under these standard conditions [1]. Crucially for industrial procurement and continuous manufacturing, it is a pumpable liquid at room temperature (melting point -27 °C), differentiating it from heavier solid analogs and simplifying bulk handling, dosing, and flow chemistry integration .
Attempting to substitute 1-fluoro-4-iodobenzene with structurally similar analogs like 1-chloro-4-iodobenzene, 1-bromo-4-iodobenzene, or 1,4-diiodobenzene introduces specific process liabilities. Symmetrical comparators like 1,4-diiodobenzene yield statistical mixtures of mono- and di-coupled products during cross-coupling or metalation, consuming excess catalysts and necessitating complex chromatographic purifications [1]. Conversely, while 1-bromo-4-iodobenzene and 1-chloro-4-iodobenzene are unsymmetrical, their C-Br and C-Cl bonds are not entirely orthogonal to the C-I bond; under palladium- or copper-catalyzed conditions, these secondary halogens can undergo competitive oxidative addition, leading to unwanted oligomerization or dehalogenation side reactions[2]. Furthermore, these generic substitutes are solids at room temperature, requiring additional dissolution steps that lower volumetric efficiency in scale-up .
In transition-metal-catalyzed perarylation and standard cross-coupling reactions, the C-F bond in 1-fluoro-4-iodobenzene remains intact, ensuring strict mono-functionalization. For example, in copper-catalyzed perarylations, 1-fluoro-4-iodobenzene successfully yields the fully substituted hexa(4-fluorophenyl)cyclopentadiene without C-F cleavage [1]. In contrast, using 1-bromo-4-iodobenzene under identical conditions results in competitive debromination and side reactions because the C-Br bond is reactive enough to participate in unwanted secondary couplings [1].
| Evidence Dimension | Chemoselectivity in metal-catalyzed arylation |
| Target Compound Data | 1-Fluoro-4-iodobenzene: Clean C-I coupling with 0% C-F bond cleavage. |
| Comparator Or Baseline | 1-Bromo-4-iodobenzene: Competitive debromination and oligomerization due to C-Br reactivity. |
| Quantified Difference | Absolute orthogonality (C-I vs C-F) vs. competing reactivity (C-I vs C-Br). |
| Conditions | Copper-catalyzed cross-coupling conditions. |
Buyers can eliminate costly purification steps and catalyst-tuning requirements by leveraging the strict non-reactivity of the C-F bond.
The physical state of a precursor dictates its ease of use in bulk manufacturing and continuous flow setups. 1-Fluoro-4-iodobenzene is a liquid at standard ambient temperatures, with a melting point of -27 °C . Its closest structural comparators, 1-chloro-4-iodobenzene and 1,4-diiodobenzene, possess melting points of approximately 53-56 °C and 128-132 °C, respectively, rendering them solids at room temperature . This requires the solid analogs to be pre-dissolved in large volumes of solvent, reducing batch volumetric efficiency and complicating continuous pumping.
| Evidence Dimension | Melting point and ambient physical state |
| Target Compound Data | 1-Fluoro-4-iodobenzene: -27 °C (Liquid) |
| Comparator Or Baseline | 1-Chloro-4-iodobenzene: 53-56 °C (Solid); 1,4-Diiodobenzene: 128-132 °C (Solid) |
| Quantified Difference | >80 °C reduction in melting point compared to the chloro-analog, enabling neat liquid handling. |
| Conditions | Standard ambient temperature and pressure (20-25 °C). |
Procuring a room-temperature liquid eliminates the need for heated transfer lines or large solvent volumes, directly improving scale-up economics.
When synthesizing organometallic intermediates, 1-fluoro-4-iodobenzene undergoes halogen-metal exchange exclusively at the iodine position, cleanly generating 4-fluorophenylmagnesium bromide or 4-fluorophenyllithium in yields exceeding 90% [1]. In contrast, the symmetrical baseline substitute 1,4-diiodobenzene is prone to forming statistical mixtures of mono- and di-metalated species unless stoichiometric ratios and cryogenic conditions are strictly controlled, which complicates downstream nucleophilic additions [2].
| Evidence Dimension | Selectivity of halogen-metal exchange |
| Target Compound Data | 1-Fluoro-4-iodobenzene: Regioselective mono-metalation at C-I. |
| Comparator Or Baseline | 1,4-Diiodobenzene: Formation of mixed mono- and di-metalated species. |
| Quantified Difference | Elimination of di-metalated impurities. |
| Conditions | Reaction with Mg turnings or n-BuLi in THF. |
Ensures the reliable generation of highly pure mono-aryl organometallic reagents without the yield loss associated with di-functionalized byproducts.
Because 1-fluoro-4-iodobenzene is a pumpable liquid at room temperature, it is highly suited for continuous flow manufacturing of fluorinated biaryls. It eliminates the clogging risks and solvent-volume overheads associated with solid precursors like 1-chloro-4-iodobenzene .
In complex multi-step syntheses where a para-fluorophenyl group must be installed, 1-fluoro-4-iodobenzene provides strict chemoselectivity. Its C-F bond is completely inert to standard Pd-catalyzed oxidative addition, ensuring clean mono-coupling without the oligomerization side reactions seen with 1-bromo-4-iodobenzene [1].
For downstream nucleophilic additions to ketones, aldehydes, or electrophilic metal centers, this compound cleanly yields 4-fluorophenyl organometallics. It avoids the statistical mixtures of mono- and di-metalated species that occur with 1,4-diiodobenzene, ensuring reproducible downstream functionalization [2].
Irritant